molecular formula C9H18O B047808 (Z)-3-Nonen-1-ol CAS No. 10340-23-5

(Z)-3-Nonen-1-ol

Cat. No.: B047808
CAS No.: 10340-23-5
M. Wt: 142.24 g/mol
InChI Key: IFTBJDZSLBRRMC-SREVYHEPSA-N
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Description

cis-3-Nonen-1-ol is a monounsaturated fatty alcohol of significant interest in chemical ecology, olfactory research, and flavor chemistry. Its primary research value lies in its role as a semiochemical; it is a key component of the female sex pheromone blend for several insect species, including the sugarcane borer, Diatraea saccharalis. This makes it a critical standard in electrophysiology studies (e.g., Electroantennography) and behavioral bioassays for understanding insect communication, with potential applications in the development of integrated pest management (IPM) strategies. Furthermore, cis-3-Nonen-1-ol is a potent aroma compound, contributing to the characteristic "cucumber," "melon," and "violet leaf" notes in fragrances and flavors. Researchers utilize it to study structure-odor relationships, to calibrate olfactory sensors, and as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis for the identification of this compound in complex natural extracts. The mechanism of action is primarily through highly specific interactions with olfactory and taste receptors in target organisms, triggering defined neural and behavioral responses. This compound serves as an essential tool for scientists investigating interspecies communication, sensory biology, and the molecular basis of chemoreception.

Properties

IUPAC Name

(Z)-non-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTBJDZSLBRRMC-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884464
Record name 3-Nonen-1-ol, (3Z)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; waxy green melon aroma
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

107.00 to 109.00 °C. @ 20.00 mm Hg
Record name (Z)-3-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.849 (20º)
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10340-23-5
Record name (Z)-3-Nonen-1-ol
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Record name 3-Nonen-1-ol, (3Z)-
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Record name 3-Nonen-1-ol, (3Z)-
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Record name (Z)-non-3-en-1-ol
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Record name 3-NONEN-1-OL, (3Z)-
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Record name (Z)-3-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of cis-3-Nonen-1-ol often involves the continuous flow process, where the intermediate products are drawn and converted into the final product through catalytic hydration or saponification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thionyl chloride.

Major Products:

    Oxidation: cis-3-Nonenoic acid.

    Reduction: cis-3-Nonane.

    Substitution: cis-3-Nonenyl halides.

Scientific Research Applications

Overview

Cis-3-Nonen-1-ol is an organic compound with the molecular formula C9H18O\text{C}_9\text{H}_{18}\text{O}. It is recognized for its fresh, waxy, and melon-like aroma, making it a valuable compound in various fields including food science, agriculture, and biochemistry. This article explores its applications in scientific research, industry, and potential therapeutic uses, supported by data tables and case studies.

Flavor and Fragrance Industry

Cis-3-Nonen-1-ol is primarily utilized as a flavoring agent due to its pleasant aroma. It is often incorporated into food products to enhance sensory qualities. Its unique scent profile is characterized by fresh and fruity notes, making it suitable for use in:

  • Beverages
  • Confectionery
  • Dairy products
  • Baked goods

Case Study: Flavor Profile Enhancement
In a comparative study of fruit flavors, cis-3-Nonen-1-ol was found to significantly improve the overall sensory perception of melon-flavored products compared to other flavoring agents.

Biological Applications

Research indicates that cis-3-Nonen-1-ol plays a role in insect communication . It acts as an electroantennogram-active compound, eliciting responses from the antennae of certain insects. This property has implications for pest control strategies:

  • Insecticidal Properties: The compound has been studied for its potential use in traps for pests like the banana stem weevil (Odoiporus longicollis), where it enhances trap effectiveness when combined with plant extracts .

Table 1: Insect Response to cis-3-Nonen-1-ol

Insect SpeciesResponse TypeReference
Odoiporus longicollisEnhanced trap attraction
Various pollinatorsPheromone signaling

Medical Research

Cis-3-Nonen-1-ol is being investigated for its potential therapeutic properties , including:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacteria.
  • Anti-inflammatory Effects: Research is ongoing to explore its role in modulating inflammatory pathways.

Case Study: Antimicrobial Properties
A study evaluated the efficacy of cis-3-Nonen-1-ol against common pathogens and found promising results indicating its potential as a natural antimicrobial agent .

Synthesis and Chemical Reactions

Cis-3-Nonen-1-ol serves as a reagent in organic synthesis and is used in various chemical reactions:

  • Hydroformylation of 1-Octene: A common method for synthesizing this compound.
  • Reduction Reactions: It can be reduced to form other compounds like cis-3-nonane.

Table 2: Common Reactions Involving cis-3-Nonen-1-ol

Reaction TypeProductConditions
Oxidationcis-3-nonenoic acidPotassium permanganate
Reductioncis-3-nonaneHydrogen gas, palladium catalyst
Substitutioncis-3-nonenyl halidesThionyl chloride

Mechanism of Action

The mechanism of action of cis-3-Nonen-1-ol involves its interaction with olfactory receptors in humans and insects. In insects, it acts as a pheromone, triggering mating behaviors. In humans, it binds to olfactory receptors, leading to the perception of its characteristic aroma . The molecular targets include specific olfactory receptor proteins, and the pathways involved are related to signal transduction in sensory neurons .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Density (g/mL) Boiling Point (°C) Odor Profile
cis-3-Nonen-1-ol C₉H₁₈O 142.24 10340-23-5 Not reported Not reported Melon, cucumber-like
cis-3-Hexen-1-ol C₆H₁₂O 100.16 928-96-1 0.848 156–158 Fresh, grassy ("leaf alcohol")

Key Observations :

Chain Length: The longer carbon chain in cis-3-Nonen-1-ol increases its molecular weight by ~42% compared to cis-3-Hexen-1-ol.

Density: cis-3-Hexen-1-ol has a documented density of 0.848 g/mL , while data for cis-3-Nonen-1-ol is unavailable.

Chromatography: cis-3-Hexen-1-ol exhibits a Kovats Retention Index (RI) of 1390 on a polar Carbowax 20M column . cis-3-Nonen-1-ol shows RI values of 1367–1391 under similar GC conditions, suggesting comparable polarity but distinct retention behavior due to chain length .

Functional and Application Differences

  • cis-3-Nonen-1-ol: Primarily identified as a flavor compound in watermelon, contributing to fruity and green notes . Its longer chain may enhance lipid solubility, making it relevant in food and fragrance industries.
  • cis-3-Hexen-1-ol : Widely used as "leaf alcohol" in perfumery and food flavoring due to its fresh, grassy aroma. It is a key component in plant-derived essential oils and synthetic flavor formulations .

Research Findings and Variability

Quantitative differences in volatile compounds like cis-3-Nonen-1-ol across studies are influenced by factors such as:

  • Analytical Methods: Variations in GC column types (polar vs. nonpolar) and temperature programs affect RI values and detection limits .
  • Natural Sources : Cultivar differences (e.g., watermelon varieties) and environmental conditions (climate, soil) alter compound concentrations .

Biological Activity

cis-3-Nonen-1-ol (C9H18O) is a colorless organic compound characterized by its fresh, waxy, green, melon-like aroma. It is naturally present in various plants and fruits and plays a significant role in insect communication. This article delves into the biological activities of cis-3-Nonen-1-ol, examining its biochemical properties, mechanisms of action, and applications in various fields.

PropertyValue
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Density0.843 g/mL at 25 °C
Boiling Point107-109 °C
Flash Point144 °F

cis-3-Nonen-1-ol exhibits biological activity primarily through its interactions with various biomolecules. The compound is known to influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain partially understood.

Cellular Effects

Preliminary studies indicate that cis-3-Nonen-1-ol may affect:

  • Cell Signaling : It potentially modulates pathways involved in cellular responses.
  • Gene Expression : Changes in gene expression patterns have been observed in response to this compound.
  • Metabolic Activity : It may alter metabolic processes within cells.

Ecological Significance

Research highlights the ecological role of cis-3-Nonen-1-ol in insect communication. It acts as a pheromone for certain insects, such as the banana stem weevil (Odoiporus longicollis), enhancing mating calls and influencing trap effectiveness when combined with other compounds like methyl jasmonate.

Flavor and Fragrance Industry

cis-3-Nonen-1-ol is widely used as a flavoring agent due to its pleasant aroma. It is a key component in the formulation of various food products and fragrances.

Antimicrobial Properties

Studies are investigating the potential antimicrobial effects of cis-3-Nonen-1-ol. Its interaction with bacterial membranes suggests it may disrupt bacterial growth, making it a candidate for further research in antimicrobial applications .

Insect Behavior Studies

The compound's role in insect communication has led to its use in pest control strategies. By understanding how cis-3-Nonen-1-ol influences insect behavior, researchers aim to develop more effective traps and control measures for agricultural pests.

Case Studies

  • Insect Communication : A study demonstrated that combining cis-3-Nonen-1-ol with host plant extracts significantly improved trap effectiveness for Odoiporus longicollis, highlighting its potential utility in integrated pest management.
  • Antimicrobial Testing : Research conducted on various bacterial strains showed that cis-3-Nonen-1-ol exhibits inhibitory effects against specific pathogens, suggesting its use as a natural preservative or therapeutic agent .

Q & A

Q. What are the validated analytical methods for identifying and quantifying cis-3-Nonen-1-ol in complex matrices?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely validated method. Use polar columns (e.g., Carbowax 20M) with temperature programming (e.g., 50°C to 200°C at 4–16°C/min) to resolve cis-3-Nonen-1-ol from co-eluting compounds .
  • Kovats Retention Indices (RI) provide reliable identification: polar columns yield RI values of ~1367–1391, while non-polar columns (e.g., DB-5) report RI ~1180–1220 .
  • For quantification, use internal standards like deuterated analogs to correct for matrix effects. Validate with calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery) .

Q. How can researchers ensure the structural integrity of cis-3-Nonen-1-ol during extraction and storage?

Answer:

  • Extraction: Use low-temperature techniques (e.g., solid-phase microextraction or cold solvent extraction) to prevent thermal degradation. Avoid prolonged exposure to oxygen by purging with inert gases (N₂/Ar) .
  • Storage: Store in amber vials at −20°C under nitrogen. Add stabilizers (e.g., BHT at 0.01%) to inhibit oxidation. Verify purity periodically via GC-MS .

Q. What are the primary natural sources of cis-3-Nonen-1-ol, and how does its concentration vary across biological samples?

Answer:

  • Natural Occurrence: Predominantly found in watermelon volatiles, contributing to "green" flavor notes. It is also reported in Anacardium occidentale (cashew pseudofruits) and certain leafy plants .
  • Variability: Concentrations depend on cultivar, growth conditions, and extraction methods. For example, watermelon distillates show 5–15 µg/L, while cashew pseudofruits contain trace amounts (<1 µg/g) .

Advanced Research Questions

Q. What synthetic routes are optimal for producing enantiomerically pure cis-3-Nonen-1-ol, and what challenges arise in stereochemical control?

Answer:

  • Sharpless Asymmetric Epoxidation: Start with non-3-en-1-ol precursors. Use Ti(OiPr)₄, (+)-DET ligand, and tert-butyl hydroperoxide to achieve >90% enantiomeric excess (ee) .
  • Challenges: Competing isomerization during acid-catalyzed steps can reduce ee. Mitigate by using mild bases (e.g., NaHCO₃) and low temperatures (0–5°C) .
  • Verification: Confirm stereochemistry via chiral GC (e.g., Cyclodex-B column) or ¹³C-NMR coupling constants .

Q. How can researchers resolve contradictions in reported odor thresholds and bioactivity of cis-3-Nonen-1-ol across studies?

Answer:

  • Standardize Protocols: Differences in panelist sensitivity (e.g., human vs. animal models) and matrix effects (solvent vs. air dispersion) skew thresholds. Use ASTM E544-99 for olfactometry .
  • Replicate Conditions: Reproduce studies using identical purity grades (≥95%, verified via GC) and delivery systems (e.g., dynamic olfactometers). Cross-validate with at least two independent labs .

Q. What computational methods are effective in modeling the interactions of cis-3-Nonen-1-ol with olfactory receptors?

Answer:

  • Molecular Docking: Use AutoDock Vina with OR1A1 receptor models (PDB: 6C1Q). Optimize ligand protonation states at physiological pH using MarvinSketch .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., with Thr111) and hydrophobic interactions (e.g., Phe208) .
  • Validate: Compare predicted binding energies (ΔG) with in vitro calcium imaging data from HEK293 cells expressing OR1A1 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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